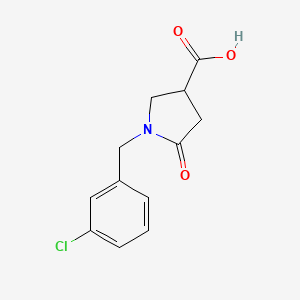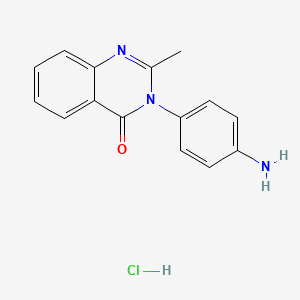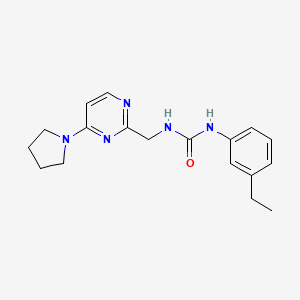
1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry due to its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various diaryl urea derivatives with biological activities such as antiangiogenesis, anticancer, and kinase inhibition properties .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. For example, paper describes the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate to yield a urea derivative. Similarly, the synthesis of the related compounds in the provided papers involves the introduction of various substituents to the urea core to modulate the biological activity . The synthesis routes are designed to be simple and efficient, often guided by structure-activity relationship (SAR) analysis .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of an aryl group attached to a urea moiety. The position and nature of substituents on the aryl rings are critical for the biological activity of these compounds. For instance, in paper , the presence of a thioether linker and the arylurea moiety in the meta position was found to be essential for VEGFR-2 tyrosine kinase inhibition. The molecular docking studies further support the importance of these structural features .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on the functional groups present in the molecule. For example, the reaction of pyrimidine derivatives with phenyl isocyanate or phenyl isothiocyanate can lead to different products, as shown in paper . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the aryl rings. These properties are crucial for the pharmacokinetic profile of the compounds. The papers provided do not detail the physical properties of the specific compound , but they do report on the biological activities, which are indicative of the compounds' chemical properties and their interactions with biological targets .
Applications De Recherche Scientifique
Metabolic Pathways and Biotransformation
Research into the metabolic pathways of related compounds, such as heterocyclic amines formed during the cooking of meats, has provided insights into how similar compounds might be metabolized by the human body and the role of intestinal bacteria in this process. Studies have identified specific metabolites and their excretion patterns in both urine and feces, highlighting the significant role of microbial metabolism alongside human enzymes in the biotransformation of such compounds (Vanhaecke et al., 2008; Ushiyama et al., 1991). These findings are crucial for understanding the metabolic fate and potential health implications of structurally related compounds.
Exposure and Biomonitoring
The assessment of exposure to chemical compounds, including the analysis of their presence in biological samples, is critical for evaluating potential health risks. Studies on the urinary concentrations of bisphenol A and nonylphenol have underscored the importance of biomonitoring in identifying widespread exposure to various chemicals within human populations (Calafat et al., 2004). Such research emphasizes the need for developing specific biomarkers for related compounds, including "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea," to facilitate exposure assessment and risk evaluation.
Pharmacokinetics and Clinical Trials
The pharmacokinetics and clinical trial data of compounds with similar structural features or pharmacological targets can offer insights into how "1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea" might be absorbed, distributed, metabolized, and excreted in humans. For instance, the phase I clinical trial of a novel pyridyl imidazoline ethyl carboxy phenyl urea highlighted the metabolism, dose-limiting toxicity, and recommended doses for further studies (Creaven et al., 2004). Such information is invaluable for guiding the research and development of new therapeutic agents.
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-14-6-5-7-15(12-14)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFMMNCRBDFXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

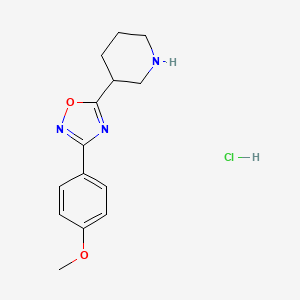
![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)
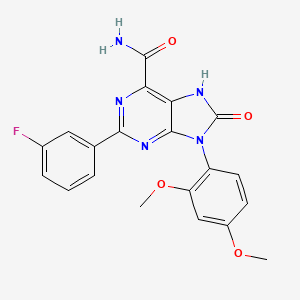
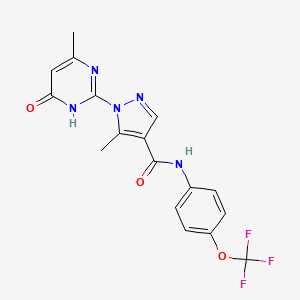
![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)

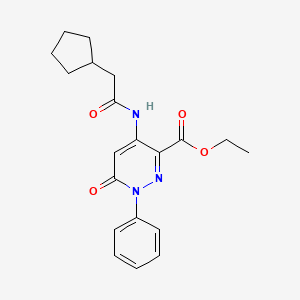
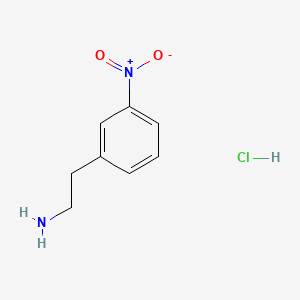
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
